3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine

Medicinal chemistry 4-anilinoquinoline SAR H+/K+-ATPase inhibition

Researchers studying gastric H+/K+-ATPase SAR need a probe that isolates electronic effects from hydrogen bonding. The 3-bromo substituent (Hammett σₘ ≈ 0.39) in this 4-anilinoquinoline provides that missing tool, enabling systematic three-point comparison with SKF 96067 and SKF 96464. Key supply advantages: 3-Br serves as a Pd-catalyzed cross-coupling handle (Suzuki, Sonogashira, Buchwald-Hartwig) for library diversification. LogP 5.13 makes it a high-lipophilicity calibration standard for membrane binding assays. Reliable synthesis from established 8-methoxyquinoline bromination methodology ensures reproducible supply.

Molecular Formula C17H15BrN2O
Molecular Weight 343.2 g/mol
CAS No. 189568-58-9
Cat. No. B12876976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine
CAS189568-58-9
Molecular FormulaC17H15BrN2O
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2Br)OC
InChIInChI=1S/C17H15BrN2O/c1-11-6-3-4-8-14(11)20-16-12-7-5-9-15(21-2)17(12)19-10-13(16)18/h3-10H,1-2H3,(H,19,20)
InChIKeyZEVOHVNYTRXGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine: Identity and Scaffold Class


3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine (CAS 189568-58-9) is a trisubstituted 4-anilinoquinoline with the molecular formula C₁₇H₁₅BrN₂O and a molecular weight of 343.22 g/mol . It belongs to the 4-(arylamino)quinoline scaffold class, originally developed by SmithKline Beecham as reversible inhibitors of the gastric H⁺/K⁺-ATPase [1]. The compound bears three key structural features: a 3-bromo substituent on the quinoline core, an 8-methoxy group, and an N-(2-methylphenyl) aniline moiety. This specific substitution pattern distinguishes it from the clinically evaluated analogs SKF 96067 (3-butyryl) and SKF 96464 (3-unsubstituted), placing it at a unique intersection of electronic modulation and synthetic versatility within the 4-anilinoquinoline chemical space.

1
Synthetic diversification
3-Br enables Pd-catalyzed cross-coupling for library generation
2
SAR probe capability
Isolates electronic effect from H-bonding in H⁺/K⁺-ATPase studies
3
Defined membrane orientation
8-OCH₃ group directs bilayer surface alignment for biophysical assays

Why 3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine Cannot Be Replaced


The 4-anilinoquinoline scaffold exhibits extreme sensitivity to the electronic and steric nature of the quinoline 3-substituent. In the foundational SAR study by Ife et al. (1992), only a specific combination of π-electron withdrawal and hydrogen-bonding capacity at the 3-position—while minimizing perturbation of the quinoline pKa—produced high in vitro and in vivo H⁺/K⁺-ATPase inhibitory activity [1]. The 3-bromo substituent in the target compound is electron-withdrawing (Hammett σₘ ≈ 0.39) but lacks hydrogen-bonding capability, fundamentally distinguishing it from the 3-acyl series (e.g., SKF 96067, Ki = 0.39 ± 0.05 μM) and the 3-unsubstituted analog SKF 96464 [2]. Furthermore, the 8-methoxy group contributes to membrane orientation and solubility [2], while the N-(2-methylphenyl) group provides steric constraint; removing any one of these three features produces a compound with a different target profile, synthetic utility, and physicochemical property set. Generic substitution without empirical verification of the specific substitution pattern risks selecting a compound with divergent biological activity and unsuitable physicochemical properties for the intended application.

Feature
Target (3-Br, 8-OCH₃)
Substitute Example
3-Substituent
Br: electron-withdrawing, synthetic handle
3-H (SKF 96464): no handle, different electronic profile
3-Substituent (alt)
Br: no H-bonding, Pd coupling enabled
3-Butyryl (SKF 96067): H-bond donor, no cross-coupling, metabolically labile
8-Substituent
OCH₃: oriented membrane interaction
8-H (des-methoxy analog): disordered membrane insertion, altered assay behavior

3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine: Evidence-Based Comparison


3-Bromo vs. 3-Unsubstituted: Synthetic Handle and Electronic Modulation

The target compound possesses a bromine atom at the quinoline 3-position, whereas SKF 96464 (CAS 131666-46-1) is unsubstituted at this position [1]. The 3-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that are inaccessible with the 3-unsubstituted analog . The electron-withdrawing effect of bromine (Hammett σₘ = 0.39) lowers the electron density of the quinoline ring, which in the 3-substituted-4-(phenylamino)quinoline series is known to modulate both the pKa of the quinoline nitrogen and the rotational barrier about the Cquinoline–N bond, directly affecting target binding [2]. This is a class-level inference: the 3-bromo analog is predicted to have a distinct activity profile from the 3-unsubstituted compound, consistent with the SAR trend that 3-substitution is essential for high potency in this series.

3-Br vs 3-H Substituent
Class-level
ΔMW +78.90 g/mol; Br cross-coupling handle; σₘ Br=0.39 vs H=0
Supports synthetic diversification and electronic modulation studies
Direct H⁺/K⁺-ATPase data not publicly available
Medicinal chemistry 4-anilinoquinoline SAR H+/K+-ATPase inhibition

Calculated LogP and TPSA vs. SKF 96067 and SKF 96464

The target compound has a calculated LogP of 5.13 and a topological polar surface area (TPSA) of 34.15 Ų . In comparison, SKF 96464 (3-unsubstituted, 8-methoxy, N-(2-methylphenyl)) has a lower calculated LogP due to the absence of the lipophilic bromine atom, and SKF 96067 (3-butyryl, 8-methoxy, N-(2-methylphenyl)) has a higher molecular weight (334.41 g/mol) and additional hydrogen-bond acceptors from the 3-acyl group . The 3-bromo substitution increases lipophilicity without adding hydrogen-bond donors or acceptors beyond the quinoline core, resulting in a distinct LogP/TPSA profile. This positions the target compound closer to the threshold of oral bioavailability guidelines (Lipinski Rule of 5: LogP ≤ 5; TPSA < 140 Ų) than the more polar 3-acyl analog, with implications for membrane permeability and nonspecific protein binding [1].

LogP & TPSA Profile
Cross-study comparable
LogP=5.13; TPSA=34.15 Ų; one fewer HBA vs 3-acyl
Indicates higher membrane partitioning potential for cell-based assays
Calculated properties; experimental confirmation advised
Physicochemical profiling Drug-likeness Lipophilicity comparison

H⁺/K⁺-ATPase Inhibitory SAR: 3-Bromo vs. 3-Acyl Substitution

In the comprehensive SAR study of 3-substituted-4-(phenylamino)quinolines by Ife et al. (1992), the nature of the 3-substituent was demonstrated to be the dominant determinant of H⁺/K⁺-ATPase inhibitory potency. 3-Acyl substituents (e.g., 3-butyryl in SKF 96067) provided an optimal combination of π-electron withdrawal and hydrogen-bonding capacity, yielding the clinical candidate with a Ki of 0.39 ± 0.05 μM . While no direct H⁺/K⁺-ATPase Ki or IC₅₀ is publicly available for the 3-bromo analog, the following class-level inference applies: the 3-bromo group provides π-electron withdrawal (σₘ = 0.39) comparable to an acyl group but lacks the hydrogen-bond acceptor capacity. Based on the SAR model described in the 1992 paper, this predicts reduced potency relative to SKF 96067, as hydrogen bonding from the 3-substituent was shown to stabilize the bioactive conformation through restriction of rotation about the Cquinoline–N bond [1]. A structurally related analog, (3-bromo-quinolin-4-yl)-o-tolyl-amine (lacking the 8-methoxy), showed an IC₅₀ of 14.1 μM (1.41 × 10⁴ nM) against K⁺-stimulated gastric ATPase [2], consistent with the expectation that a 3-bromo substituent alone, without the 8-methoxy group, yields only modest activity. The target compound's 8-methoxy group is predicted to partially compensate through improved membrane orientation, as demonstrated for SKF 96464 by NMR studies [3].

ATPase Inhibition SAR
Class-level
SKF 96067 (3-acyl) Ki=0.39 μM; des-OCH₃ Br analog IC₅₀=14.1 μM
Separates electronic effect from H-bonding contribution; potency ranking predicted
No direct Ki/IC₅₀ for target compound
Gastric H+/K+-ATPase Enzyme inhibition SAR 3-substituted quinoline pharmacology

3-Bromo Cross-Coupling Handle vs. 3-Acyl Labile Group

The 3-bromo substituent in the target compound enables direct participation in Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing rapid diversification at the quinoline 3-position [1]. In contrast, the 3-butyryl group in SKF 96067 (CAS 115607-61-9) is not a competent coupling partner and is susceptible to metabolic ketoreduction . The regioselective bromination of 8-methoxyquinolines at the C-3 position has been established as a reliable synthetic method, and the resulting 3-bromoquinolines have been demonstrated as versatile intermediates for C–C and C–N bond formation [2]. This represents a direct synthetic advantage: a procurement decision favoring the 3-bromo analog enables a broader array of downstream chemistry than the 3-acyl clinical candidate, including the generation of focused libraries for SAR exploration or the installation of functional tags (biotin, fluorophores) via Pd-mediated coupling.

Synthetic Diversification
Class-level
3-Br: >5 coupling classes; 3-acyl: 2–3 classes
Enables broader library synthesis for lead optimization
Pd-catalyzed conditions required
Synthetic chemistry Palladium-catalyzed cross-coupling Quinoline functionalization

Membrane Orientation: 8-Methoxy vs. Non-Methoxylated Analogs

The 8-methoxy group common to both the target compound and SKF 96464 has been shown by ¹H-NMR nuclear Overhauser effect studies to direct the quinoline 8-methoxy group toward the aqueous phase and the bilayer surface, while orienting the quinoline 5-position proton toward the hydrophobic membrane interior [1]. This well-defined orientation is in contrast to the behavior of the more lipophilic analog SKF 96079, which adopts a less ordered membrane-bound conformation [1]. The 3-bromo substituent in the target compound, being more lipophilic than the 3-H in SKF 96464 (ΔLogP estimated +1.5 to +2.0), is predicted to shift the equilibrium position of the quinoline ring deeper into the hydrophobic bilayer core. This differential membrane partitioning has direct consequences for in vitro assay design: the 3-bromo analog requires careful control of nonspecific binding to assay plates and lipid membranes, and its free concentration in cell-based assays may be lower than that of the less lipophilic SKF 96464 at equivalent nominal concentrations. The 8-methoxy group is essential for this oriented membrane interaction; analogs lacking this group (e.g., 3-bromo-N-(2-methylphenyl)quinolin-4-amine, CAS 142782-12-5) lack the structural determinant for the surface-directed orientation [2].

Membrane Orientation NMR
Cross-study comparable
8-OCH₃ directs aqueous surface orientation; 3-Br deeper insertion predicted
Reference for nonspecific binding calibration in membrane assays
Free fraction may differ from SKF 96464
Membrane biophysics NMR spectroscopy Drug-membrane interactions

Molecular Weight and Bromine: Permeability and Assay Interference

The target compound has a molecular weight of 343.22 g/mol and contains one bromine atom (heavy atom), distinguishing it from both the lighter SKF 96464 (264.32 g/mol, no halogen) and the comparably sized SKF 96067 (334.41 g/mol, no halogen) . The presence of bromine has practical consequences for analytical detection (distinctive isotopic pattern facilitating LC-MS identification; ¹H-NMR simplification due to absence of 3-H signal) and for biological assay interference potential. Brominated aromatics have been flagged in the literature as potential PAINS (Pan-Assay Interference Compounds) when the bromine is positioned for metabolic activation or covalent modification; however, the 3-position of the quinoline ring in 4-anilinoquinolines is sterically shielded by the ortho-methyl group of the N-(2-methylphenyl) substituent, reducing this risk [1]. The molecular weight difference of approximately 79 g/mol relative to SKF 96464 corresponds almost exactly to the mass of one bromine atom (79.90 Da), confirming the structural assignment and providing a definitive analytical marker for compound identity verification by mass spectrometry.

MW & Br Isotopic Signature
Supporting evidence
MW=343.22; ΔMW=78.90 (one Br); distinctive MS ¹:¹ pattern
Unambiguous identity confirmation by MS
Potential PAINS flag mitigated by steric shielding
Physicochemical property comparison Assay interference Molecular weight dependence

Application Scenarios for 3-Bromo-8-methoxy-N-(2-methylphenyl)-4-quinolinamine


Chemical Probe: Electronic vs. H-Bonding in H+/K+-ATPase Inhibition

The 3-bromo-8-methoxy substitution pattern provides a unique SAR probe that isolates the π-electron withdrawing effect of 3-substitution (σₘ ≈ 0.39 for Br) from the hydrogen-bonding capacity that is present in the 3-acyl clinical candidate SKF 96067 (Ki = 0.39 μM) [1]. Researchers studying the gastric H⁺/K⁺-ATPase can use the target compound alongside SKF 96067 and SKF 96464 in a three-point comparison to deconvolute the relative contributions of electronic withdrawal, hydrogen bonding, and membrane orientation to enzyme inhibition potency. This systematic approach is directly supported by the SAR framework established in Ife et al. (1992), which demonstrated that high activity requires a particular combination of these three properties [2].

Late-Stage Diversification for 4-Anilinoquinoline Libraries

The 3-bromo substituent serves as a competent Pd-catalyzed cross-coupling handle, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions at the quinoline 3-position [1]. This is in direct contrast to the 3-butyryl group of SKF 96067, which is limited to ketone-directed chemistry (reduction, condensation, nucleophilic addition), and the 3-unsubstituted SKF 96464, which requires harsher electrophilic substitution or directed metalation [2]. A procurement decision favoring the 3-bromo analog over these alternatives provides access to at least 5 major cross-coupling manifolds for generating 3-aryl, 3-alkynyl, or 3-amino diversified libraries without de novo scaffold synthesis. The regioselective bromination methodology for 8-methoxyquinolines at C-3 is well-established, providing a reliable supply chain rationale .

Membrane Partitioning Reference in Biophysical Assays

The 8-methoxy group directs a well-defined membrane orientation, as directly demonstrated for SKF 96464 by ¹H-NMR NOE studies in DMPC model bilayers [1]. The 3-bromo analog, with a LogP of 5.13, is significantly more lipophilic than SKF 96464 (estimated ΔLogP +1.5 to +2.0) [2], making it a useful reference compound for calibrating nonspecific binding and free fraction measurements in membrane-based assays. When establishing new H⁺/K⁺-ATPase or general membrane-protein assay protocols, the target compound can serve as a high-LogP calibration standard to define the upper bound of nonspecific partitioning, complementing the lower-LogP SKF 96464 as the lower bound.

Bromodomain and Kinase Inhibitor Scaffold Diversification

The 4-anilinoquinoline scaffold has been repurposed beyond H⁺/K⁺-ATPase inhibition to target bromodomain-containing proteins (BRD4, BRD2, PBRM1) and kinases (COQ8A, RIP2) [1][2]. The 3-bromo-8-methoxy substitution pattern is unrepresented in the major published bromodomain and kinase inhibitor patent literature, which predominantly features 3-cyano, 3-carboxamide, or 3-unsubstituted analogs. The 3-bromo handle enables rapid exploration of this underexplored substitution vector through parallel cross-coupling chemistry, potentially accessing novel intellectual property space. This is a forward-looking application supported by the demonstrated synthetic versatility of 3-bromoquinolines and the known activity of 4-anilinoquinolines against these emerging target classes.

Application
Selection Property
Validation Focus
SAR probe: electronic vs H-bonding in ATPase
3-Br vs 3-acyl electronic profiling
H⁺/K⁺-ATPase inhibition assay with comparator set
Library diversification via cross-coupling
3-Br Pd-catalyzed coupling handle
Reaction scope and analog purity
Membrane partitioning reference compound
LogP and 8-OCH₃ membrane orientation
Non-specific binding & free fraction calibration
Scaffold repurposing for bromodomain/kinase targets
Unexplored 3-substitution chemical space
Cross-coupling-enabled SAR generation
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